molecular formula C36H63ClN4 B138156 N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride CAS No. 70775-75-6

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride

Cat. No.: B138156
CAS No.: 70775-75-6
M. Wt: 587.4 g/mol
InChI Key: YTALUUOUWAVHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octenidine dihydrochloride is a cationic surfactant with a gemini-surfactant structure, widely recognized for its potent antimicrobial properties. Since its introduction in the 1980s, it has been extensively used in clinical settings, primarily in Europe, as a broad-spectrum antiseptic. This compound is highly effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans . In vitro studies demonstrate that it often requires lower effective concentrations to achieve microbial kill rates compared to other common antiseptics like chlorhexidine, making it a valuable subject for comparative antimicrobial research . Its primary research applications include the study of novel antiseptic formulations, investigations into the prevention of nosocomial infections, and research on biofilm disruption and skin biome interactions. Observations from clinical settings, such as intensive care units, have shown that the use of octenidine-based formulations can contribute to decreasing hospital-acquired infection rates, highlighting its practical significance . The mechanism of action, typical of cationic surfactants, involves disrupting microbial cell membranes, leading to cell lisis and death. Researchers should note that while octenidine is not significantly absorbed through intact skin, studies indicate that it can cause local irritation and has been associated with tissue damage, such as aseptic necrosis, when used on penetrating wounds or in certain high-risk clinical scenarios . This product is presented in its pure form for laboratory and research applications only. It is supplied for in-vitro investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

70775-75-6

Molecular Formula

C36H63ClN4

Molecular Weight

587.4 g/mol

IUPAC Name

N-octyl-1-[10-(4-octylimino-1-pyridinyl)decyl]pyridin-4-imine;hydrochloride

InChI

InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H

InChI Key

YTALUUOUWAVHLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl

Other CAS No.

70775-75-6

Related CAS

71251-02-0 (Parent)

Synonyms

N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride
octeniderm
octenidine
octenidine hydrochloride
Octenidol
octenisept
Win 41464-2

Origin of Product

United States

Preparation Methods

Reaction of Pyridine with Thionyl Chloride

The foundational synthesis of OCT begins with the reaction of pyridine and thionyl chloride (SOCl₂) to form an intermediate chloropyridine derivative. As detailed in the CN104744354A patent, pyridine undergoes electrophilic substitution with SOCl₂ at elevated temperatures, yielding N-chloropyridinium chloride (Compound I). This step is critical for introducing the reactive chloride groups necessary for subsequent alkylation.

Reaction Conditions:

  • Temperature: 160°C

  • Molar Ratio: Pyridine : SOCl₂ = 1 : 1.2

  • Reaction Time: 4–6 hours

The intermediate is then reacted with phenol and octadecylamine hydrochloride at 220°C to form a bis-pyridinium precursor (Compound III). This step involves nucleophilic substitution, where phenol acts as a leaving group, facilitating the attachment of the decamethylene chain.

Intermediate Formation and Purification

Compound III undergoes further reaction with decamethylene dichloride in dimethylformamide (DMF) at 120°C to form OCT. The crude product is purified through sequential acid-base extraction, decolorization with activated carbon, and recrystallization from a DMF-water mixture.

Key Purification Steps:

  • Acid-Base Extraction: Crude OCT is dissolved in dilute HCl, filtered, and alkalized with 10% NaOH to precipitate impurities.

  • Decolorization: Activated carbon removes organic impurities, yielding a colorless filtrate.

  • Recrystallization: DMF facilitates the formation of high-purity OCT crystals.

Yield and Purity:

  • Yield: 68–72%

  • Purity: ≥98% (by HPLC)

Improved Industrial Synthesis Techniques

Solvent Optimization

The KR20170013425A patent introduces solvent modifications to enhance reaction efficiency and product quality. Replacing DMF with acetonitrile or methanol reduces side reactions and improves intermediate solubility.

Solvent System Comparison:

SolventReaction Temperature (°C)Yield (%)Purity (%)
DMF1206898
Acetonitrile1007599.5
Methanol807299

Temperature and Reaction Time Adjustments

Lowering the reaction temperature to 80–100°C minimizes thermal degradation of intermediates. For example, the alkylation step with decamethylene dichloride proceeds efficiently at 100°C in acetonitrile, achieving a 75% yield.

Co-Assembly with Silica Nanoparticles

A novel approach reported by Nature involves the co-assembly of OCT with silica nanoparticles to form drug-loaded nanocomposites. This method leverages OCT’s surfactant properties to template mesoporous silica structures during synthesis.

Procedure:

  • Micelle Formation: OCT self-assembles into micelles in aqueous solution at concentrations above its critical micelle concentration (CMC = 0.2 mM).

  • Silica Condensation: Tetraethyl orthosilicate (TEOS) hydrolyzes on the micelle surface, forming a silica shell.

  • Drug Encapsulation: OCT constitutes 35% wt. of the final nanocomposite, with sustained release over 14 days.

Advantages:

  • High drug loading (35% wt.)

  • Controlled release kinetics

  • Enhanced stability compared to free OCT

Purification and Crystallization Processes

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) is employed to isolate OCT from reaction byproducts. The Zenodo study outlines a validated method using a C18 column and mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min.

HPLC Parameters:

  • Retention Time: 6.2 minutes

  • Linearity: R² = 0.9998 (10–50 µg/mL)

  • Detection: UV at 285 nm

Crystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) produces OCT crystals with 99.5% purity. Slow cooling (0.5°C/min) ensures uniform crystal growth and minimizes occluded impurities.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional Synthesis68–7298ModerateHigh (toxic solvents)
Improved Synthesis7599.5HighModerate
Co-Assembly90*99.8LowLow

*Yield based on drug loading efficiency.

Chemical Reactions Analysis

Types of Reactions: Octenidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

    Reduction: Reduction reactions are less common for Octenidine Hydrochloride.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like sodium hydroxide in aqueous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted pyridine compounds .

Scientific Research Applications

Infection Control in Healthcare Settings

OCT is primarily used in healthcare for skin preparation and the decolonization of Staphylococcus aureus, including methicillin-resistant strains (MRSA). A review of 31 clinical studies indicated that the effectiveness of OCT-containing therapies for S. aureus decolonization ranged from 6% to 87% . The mechanism involves binding to microbial membranes, disrupting lipid structures, and causing cell lysis .

Table 1: Efficacy of OCT in Infection Control

Study TypePopulationInterventionOutcome MeasureResults
Systematic ReviewVarious patientsOCT applicationDecolonization rates6% - 87% success
Retrospective StudyBreast implant patientsOCT washingSSI ratesNo significant difference found
Before-and-After StudyCardiac surgery patientsUniversal washing with OCTSSI ratesNo significant change observed

Wound Management

OCT has shown promise in managing chronic wounds. A case series demonstrated its efficacy in promoting healing without reported side effects when used alongside debridement and oral antibiotics. Patients exhibited significant improvements in wound size, epithelialization, and granulation within 13 weeks .

Table 2: Case Studies on Wound Management with OCT

Case StudyWound TypeTreatmentOutcome
Chronic WoundsDiabetic Foot UlcersOctenidine-based productsSignificant healing observed
Chronic WoundsHard-to-heal woundsOctenidine gelImproved granulation and closure

Oral Health Applications

Recent studies have explored the use of OCT in dental care, particularly for managing biofilms associated with oral infections. In vitro models demonstrated that OCT-containing lozenges effectively eradicated microbial biofilms relevant to oral cavity infections . Additionally, OCT rinses were shown to prevent biofilm formation in healthy subjects .

Table 3: Efficacy of OCT in Oral Health

Study TypeApplicationInterventionOutcome Measure
In Vitro StudyDental biofilmOCT lozengesHigh eradication rates
Exploratory StudyBiofilm managementOCT rinsesPrevention of biofilm formation

Agricultural Applications

OCT has also been investigated for its potential use in agriculture, particularly for decontaminating cattle hides from pathogens like Escherichia coli and Salmonella spp. Studies suggest that OCT could be effective in reducing bacterial loads on animal hides, although further research is needed to validate these findings in commercial settings .

Table 4: Agricultural Efficacy of OCT

Study TypeApplicationPathogen TargetedOutcome Measure
Efficacy StudyCattle hide decontaminationE. coli O157:H7, SalmonellaReduction in bacterial load

Mechanism of Action

Octenidine Hydrochloride exerts its effects by disrupting the cell membranes of bacteria. Its cationic nature allows it to interact with the negatively charged components of bacterial cell walls, leading to cell lysis and death. This mechanism is effective against both Gram-positive and Gram-negative bacteria. The compound also inhibits biofilm formation, making it useful in preventing infections .

Comparison with Similar Compounds

Table 1: Key Properties of Octenidine Dihydrochloride vs. Common Antiseptics

Property Octenidine Dihydrochloride Chlorhexidine Povidone Iodine Ethanol (70%)
Effective Concentration 0.1% 0.5–4% 10% 70%
Residual Activity >6 hours 4–6 hours None None
Cytotoxicity (In Vitro) High Moderate High Low
Resistance Development Rare Moderate Low N/A
Mucosal Compatibility Excellent Poor Poor Poor

Table 2: Efficacy Against Pathogens

Pathogen Octenidine (0.1%) Chlorhexidine (0.5%) Povidone Iodine (10%)
Staphylococcus aureus 99.99% 99.9% 99.9%
Pseudomonas aeruginosa 99.9% 50% 90%
Candida albicans 99.99% 99% 95%
MRSA 99.99% 99% 90%

Critical Considerations

  • Safety in Neonates : Octenidine use in newborns is linked to blistering and necrosis, necessitating caution .
  • Environmental Impact: Octenidine’s persistence in wastewater requires eco-friendly formulation innovations .
  • Cost-Effectiveness: Octenidine is more economical than chlorhexidine in long-term use due to lower concentration requirements .

Q & A

Q. What is the molecular mechanism of Octenidine dihydrochloride's antimicrobial activity, and how can it be experimentally validated?

Octenidine dihydrochloride is a cationic surfactant with two positively charged pyridinyl groups separated by a long aliphatic chain. Its antimicrobial action arises from electrostatic interactions with negatively charged bacterial cell membranes, disrupting membrane integrity and causing cell death . To validate this mechanism, researchers can use zeta potential measurements to confirm binding to microbial surfaces and transmission electron microscopy (TEM) to visualize membrane damage. Fluorescent probes like propidium iodide can assess membrane permeability in real-time .

Q. Which validated analytical methods are recommended for quantifying Octenidine dihydrochloride in pharmaceutical formulations?

Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) and UV-Vis spectrophotometry are widely validated for quantification. RP-HPLC methods typically use C18 columns with mobile phases like methanol:water (70:30) and detection at 285 nm. UV-Vis spectrophotometry at 285 nm offers rapid quantification but requires calibration against certified reference standards. Both methods must adhere to ICH guidelines for precision, accuracy, and linearity .

Q. How does Octenidine dihydrochloride compare to chlorhexidine gluconate in terms of cytotoxicity toward human cells?

Cytotoxicity depends on concentration and exposure time. Studies using primary human articular chondrocytes and gingival fibroblasts show that Octenidine dihydrochloride (0.003125–0.1%) exhibits higher cytotoxicity than chlorhexidine gluconate at equivalent concentrations when assessed via trypan blue exclusion or WST-1 assays. Researchers should optimize contact time (<30 seconds) and use 3D cell culture models to better mimic in vivo conditions .

Q. What in vitro models are suitable for evaluating Octenidine’s efficacy against biofilm-forming pathogens?

Static biofilm models using 96-well microtiter plates or flow-cell systems with Pseudomonas aeruginosa or Candida albicans are common. Efficacy can be quantified via crystal violet staining for biomass or confocal microscopy with LIVE/DEAD stains. Studies should include controls for biofilm age (24–72 hours) and test sub-inhibitory concentrations to assess anti-biofilm synergy with other agents (e.g., eugenol) .

Q. How is Octenidine dihydrochloride’s efficacy influenced by formulation pH or presence of organic matter?

The cationic nature of Octenidine makes it susceptible to inactivation by anionic surfactants or high protein loads. Researchers should perform time-kill assays in the presence of 5% bovine serum albumin (BSA) to simulate wound exudate. Adjusting pH to 5.5–6.5 (mimicking skin pH) enhances stability, validated via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Octenidine’s cytotoxicity and antimicrobial efficacy in preclinical models?

Contradictions often arise from differences in cell types, exposure times, or formulation excipients. A standardized framework includes:

  • Dose-response curves across multiple cell lines (e.g., fibroblasts vs. keratinocytes).
  • In vivo correlation using rodent burn models to compare tissue tolerance and microbial load reduction.
  • Meta-analysis of cytotoxicity datasets to identify thresholds for safe therapeutic indices .

Q. What experimental designs are optimal for assessing Octenidine’s synergy with other antimicrobial agents?

Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, combining Octenidine with eugenol or trans-anethole reduces Candida albicans viability synergistically (FIC ≤0.5). In vivo validation can involve murine candidiasis models with bioluminescent pathogens for real-time efficacy tracking .

Q. How does Octenidine dihydrochloride prevent bacterial colonization in burn wounds compared to polyhexanide or povidone-iodine?

In rat burn models contaminated with P. aeruginosa, Octenidine (0.1% solution) eliminates bacterial load in eschar tissue, whereas polyhexanide and povidone-iodine fail to penetrate necrotic tissue effectively. Researchers should use quantitative PCR to measure bacterial DNA in tissue biopsies and histopathology to assess wound healing kinetics .

Q. What methodologies quantify Octenidine’s persistence and residual antimicrobial activity on skin or mucosal surfaces?

Franz diffusion cell assays can measure Octenidine’s permeation through ex vivo human skin. Residual activity is assessed via modified ASTM E2315 methods, where treated surfaces are challenged with Staphylococcus epidermidis and sampled at 24-hour intervals. LC-MS/MS quantifies Octenidine concentrations in stratum corneum tape strips .

Q. How can researchers model Octenidine’s potential for inducing antimicrobial resistance in nosocomial pathogens?

Serial passage assays over 30 generations in sub-inhibitory Octenidine concentrations (e.g., 0.25× MIC) can track resistance development. Whole-genome sequencing of evolved strains identifies mutations in efflux pumps (e.g., mexAB-oprM in P. aeruginosa) or membrane lipid biosynthesis genes. Compare with chlorhexidine to assess cross-resistance risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.